Methyl 2-Bromo-5-iodobenzoate
Overview
Description
Methyl 2-Bromo-5-iodobenzoate: is an organic compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . It is a derivative of benzoic acid and is characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Bromo-5-iodobenzoate can be synthesized through the esterification of 2-bromo-5-iodobenzoic acid. The typical procedure involves the reaction of 2-bromo-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Bromo-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as amides, thioethers, and ethers can be formed.
Oxidation Reactions: Carboxylic acids are the major products.
Reduction Reactions: Alcohols are the major products.
Scientific Research Applications
Chemistry: Methyl 2-Bromo-5-iodobenzoate is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It is also used in the synthesis of bioactive molecules that can be used as probes or inhibitors in biochemical assays.
Medicine: this compound is used in the development of new drugs
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-5-iodobenzoate involves its interaction with specific molecular targets in biological systems. The bromine and iodine atoms on the benzene ring can participate in halogen bonding interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-Iodo-5-Bromobenzoate: Similar in structure but with different positioning of halogen atoms.
Methyl 3-Bromo-5-Iodobenzoate: Another isomer with bromine and iodine atoms at different positions on the benzene ring.
Methyl 2-Bromo-4-Iodobenzoate: A compound with bromine and iodine atoms at the 2 and 4 positions, respectively.
Uniqueness: Methyl 2-Bromo-5-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This unique structure allows for specific interactions with biological targets and can lead to distinct chemical reactivity compared to its isomers.
Properties
IUPAC Name |
methyl 2-bromo-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOJHDXDOIEMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.